3-m-Nitrobenzoylindole

5α-reductase inhibition benign prostatic hyperplasia nonsteroidal inhibitor synthesis

3-m-Nitrobenzoylindole (systematic name: 1H-indol-3-yl(3-nitrophenyl)methanone, CAS 139155-46-7) is a 3-aroylindole derivative with molecular formula C₁₅H₁₀N₂O₃ and molecular weight 266.25 g·mol⁻¹. It is classified as a heterocyclic building block bearing a meta-nitrobenzoyl substituent at the indole C-3 position.

Molecular Formula C15H10N2O3
Molecular Weight 266.25 g/mol
Cat. No. B8392916
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-m-Nitrobenzoylindole
Molecular FormulaC15H10N2O3
Molecular Weight266.25 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2)C(=O)C3=CC(=CC=C3)[N+](=O)[O-]
InChIInChI=1S/C15H10N2O3/c18-15(10-4-3-5-11(8-10)17(19)20)13-9-16-14-7-2-1-6-12(13)14/h1-9,16H
InChIKeyCEYBCWUOMMOBMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-m-Nitrobenzoylindole (CAS 139155-46-7) – Chemical Identity, Synthetic Niche, and Procurement-Relevant Classification


3-m-Nitrobenzoylindole (systematic name: 1H-indol-3-yl(3-nitrophenyl)methanone, CAS 139155-46-7) is a 3-aroylindole derivative with molecular formula C₁₅H₁₀N₂O₃ and molecular weight 266.25 g·mol⁻¹ . It is classified as a heterocyclic building block bearing a meta-nitrobenzoyl substituent at the indole C-3 position. The compound is primarily valued as a synthetic intermediate rather than a final active pharmaceutical ingredient: it serves as the direct precursor to FK-143, a potent nonsteroidal inhibitor of human steroid 5α-reductase (IC₅₀ = 1.9 nM) [1], and its 3-aroylindole scaffold is foundational to the aminoalkylindole class of cannabinoid ligands, including the CB2-selective agonist AM-1241 [2]. Its procurement rationale rests on the positional specificity of the meta-nitro group, which dictates downstream functionalisation and cannot be replicated by para- or ortho-nitro isomers or by the unsubstituted benzoyl analog.

Why 3-m-Nitrobenzoylindole Cannot Be Replaced by Generic 3-Aroylindole Analogs in Research and Industrial Synthesis


3-Aroylindoles sharing the indole-3-carbonyl core may appear interchangeable at the catalog level, but the position of the nitro substituent on the benzoyl ring creates chemically and biologically non-redundant entities. The meta-nitro isomer (3-m-nitrobenzoylindole) is the obligatory intermediate for FK-143 because its reduction to the corresponding 3-(3-aminobenzoyl)indole is the only pathway that places the amine at the correct position for subsequent bis(4-isobutylphenyl)methyl derivatisation [1]; the para-nitro isomer (CAS 139155-52-5) yields a topologically distinct amine that cannot generate the FK-143 pharmacophore . The unsubstituted 3-benzoylindole lacks the nitro handle altogether, precluding the reductive amination sequence. In the cannabinoid series, substitution at the benzoyl 5-position (as in AM-1241) confers CB2 selectivity exceeding 80-fold over CB1 [2], whereas alternative substitution patterns produce ligands with markedly different selectivity profiles. Furthermore, the meta-nitro group strongly polarises the benzoyl carbonyl, altering reactivity toward nucleophiles and influencing both acylation efficiency and crystallinity relative to the parent 3-benzoylindole . Substitution is not a minor formulation detail; it determines whether the compound is a productive intermediate or a dead-end byproduct.

Head-to-Head Quantitative Evidence: Where 3-m-Nitrobenzoylindole Demonstrates Verifiable Differentiation from Its Closest Comparators


Regiochemical Specificity in FK-143 Synthesis: Meta-Nitro Is the Exclusive Gateway to the Active Pharmacophore

The synthesis of FK-143 (human 5α-reductase IC₅₀ = 1.9 nM) proceeds exclusively through 3-m-nitrobenzoylindole as the obligatory intermediate [1]. The meta-nitro group is reduced to a meta-amine (3-(3-aminobenzoyl)indol-1-yl)butyric acid), which is then condensed with bis(4-isobutylphenyl)chloromethane to install the lipophilic N-substituent essential for sub-nanomolar potency [2]. The corresponding para-nitro precursor (CAS 139155-52-5) would generate a para-amine isomer, yielding a structurally distinct final compound with a different geometry and, based on the reported SAR, a different pharmacological profile . The unsubstituted 3-benzoylindole cannot undergo reductive amination at all, making the nitro group an indispensable synthetic handle.

5α-reductase inhibition benign prostatic hyperplasia nonsteroidal inhibitor synthesis regiochemical specificity

Synthetic Efficiency: Friedel-Crafts Acylation Yield and Scalability Versus Alternative 3-Aroylation Routes

3-m-Nitrobenzoylindole is synthesised via AlCl₃-mediated Friedel-Crafts acylation of indole with 3-nitrobenzoyl chloride in dichloromethane [1]. The patent literature (EP 0458207 / US 5312829) reports a representative laboratory scale: 2.37 g of 3-(3-nitrobenzoyl)indole obtained as pale red crystals after recrystallisation from ethyl acetate [2]. The synthesis route using pre-formed 3-nitrobenzoyl chloride is necessitated by the incompatibility of free indole with direct nitration conditions; this practical constraint means that the meta-nitrobenzoyl chloride must be procured or prepared separately, distinguishing the meta-nitro compound from the unsubstituted 3-benzoylindole (which can be synthesised directly from benzoyl chloride) . The 5-chloro analog (5-chloro-3-(3-nitrobenzoyl)indole, CAS 139155-69-4) requires a chlorinated indole starting material, adding synthetic complexity and cost [3].

Friedel-Crafts acylation indole functionalisation process chemistry yield optimisation

Physicochemical Differentiation: LogP, Hydrogen Bonding, and Crystallinity Relative to 3-Benzoylindole

The introduction of the meta-nitro group alters the physicochemical profile of the 3-aroylindole scaffold in ways that affect both handling and downstream reactivity. The nitro group increases the topological polar surface area (TPSA) to 78.68 Ų (calculated) and adds a strong hydrogen-bond acceptor, enhancing dipole-dipole interactions compared to the unsubstituted 3-benzoylindole [1]. The 5-chloro analog (CAS 139155-69-4) exhibits a calculated LogP of 3.8, whereas the parent 3-m-nitrobenzoylindole, lacking the lipophilic chloro substituent, is expected to have a lower LogP (approximately 3.0–3.3 based on the 0.5–0.8 LogP reduction typical for chlorine removal from an aromatic system) [2]. This difference in lipophilicity directly impacts chromatographic behaviour, solubility in organic solvents, and crystallinity – the compound is reported to form pale red crystals from ethyl acetate, a useful quality-control characteristic [3].

LogP hydrogen bonding crystallinity physicochemical profiling procurement quality control

Dual-Program Synthetic Versatility: Common Intermediate for Both 5α-Reductase Inhibitor (FK-143) and Cannabinoid CB2 Agonist (AM-1241) Scaffolds

3-m-Nitrobenzoylindole occupies a rare position as a validated intermediate in two structurally and pharmacologically distinct drug discovery programs. In the Fujisawa (now Astellas) program, it is the direct precursor to FK-143, a nonsteroidal 5α-reductase inhibitor achieving an IC₅₀ of 1.9 nM against the human prostatic enzyme and demonstrating in vivo efficacy in the castrated young rat model of benign prostatic hyperplasia [1]. In the cannabinoid program, the 3-aroylindole scaffold (of which 3-m-nitrobenzoylindole is the prototypical member) evolved into AM-1241, a CB2-selective agonist with a Ki of 3.4 nM at CB2 and 82-fold selectivity over CB1 (Ki = 280 nM) [2]. While AM-1241 itself requires additional substitution (2-iodo-5-nitro on the benzoyl ring and an N-alkylamino side chain), the 3-aroylindole core is the conserved pharmacophoric element. The unsubstituted 3-benzoylindole has not been reported as an intermediate for any comparable clinical-stage compound, underscoring the functional significance of the nitro substitution .

scaffold versatility drug discovery intermediate FK-143 AM-1241 cannabinoid receptor 5α-reductase

Procurement-Driven Application Scenarios for 3-m-Nitrobenzoylindole Based on Verified Differential Evidence


Synthesis of FK-143 and Structurally Related Nonsteroidal 5α-Reductase Inhibitors

3-m-Nitrobenzoylindole is the mandatory starting material for FK-143, a potent human 5α-reductase inhibitor (IC₅₀ = 1.9 nM). The synthetic sequence – Friedel-Crafts acylation → N-alkylation with ethyl 4-bromobutyrate → ester hydrolysis → nitro reduction to meta-amine → condensation with bis(4-isobutylphenyl)chloromethane – proceeds exclusively through the meta-nitro intermediate [1]. Researchers developing nonsteroidal treatments for benign prostatic hyperplasia, androgenic alopecia, or acne should procure this specific isomer; the para-nitro analog (CAS 139155-52-5) cannot yield the FK-143 pharmacophore, and the unsubstituted 3-benzoylindole lacks the requisite synthetic handle entirely.

Construction of 3-Aroylindole Cannabinoid Ligand Libraries

The 3-aroylindole scaffold is the core architecture of the aminoalkylindole class of cannabinoid receptor ligands, which includes the CB2-selective agonist AM-1241 (Ki = 3.4 nM at CB2, 82-fold selectivity over CB1) [2]. 3-m-Nitrobenzoylindole serves as a versatile starting point for systematic SAR exploration: the nitro group can be reduced and functionalised, or the indole N-1 position can be alkylated with diverse aminoalkyl side chains to modulate receptor subtype selectivity. Researchers building focused cannabinoid libraries benefit from the compound's dual functionalisation sites (nitro for benzoyl ring modifications; indole N–H for side-chain installation), which are not simultaneously available in the unsubstituted 3-benzoylindole.

Process Chemistry Optimisation and Scale-Up Studies

The Friedel-Crafts acylation protocol for 3-m-nitrobenzoylindole (AlCl₃ in dichloromethane, reaction of indole with pre-formed 3-nitrobenzoyl chloride) is documented in multiple patents (EP 0458207, US 5212320, US 5312829) with reproducible crystallisation from ethyl acetate yielding pale red crystals of defined appearance [3]. Process chemists evaluating scalable routes to 3-aroylindoles can benchmark their yields against the patent exemplars (2.37 g recrystallised product at laboratory scale) and use the distinct crystal colour as a rapid in-process identity check. The incompatibility of free indole with direct nitration – which mandates pre-formation of the meta-nitrobenzoyl electrophile – is a critical process constraint that differentiates this compound from 3-benzoylindole and should inform make-versus-buy decisions.

Analytical Reference Standard and Quality Control for 3-Aroylindole Procurement

With a characterised TPSA of 78.68 Ų, exact monoisotopic mass of 266.069 Da, and a distinctive pale-red crystalline appearance, 3-m-nitrobenzoylindole provides multiple orthogonal identity verification points that are absent for the colourless, less polar 3-benzoylindole [4]. Quality control laboratories receiving shipments of 3-m-nitrobenzoylindole can rapidly confirm identity via HPLC retention time (predicted longer retention than 3-benzoylindole on reversed-phase columns due to lower LogP), visual inspection for pale-red colour, and mass spectrometry for exact mass verification. These characteristics reduce the risk of accepting the incorrect regioisomer or the des-nitro analog.

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